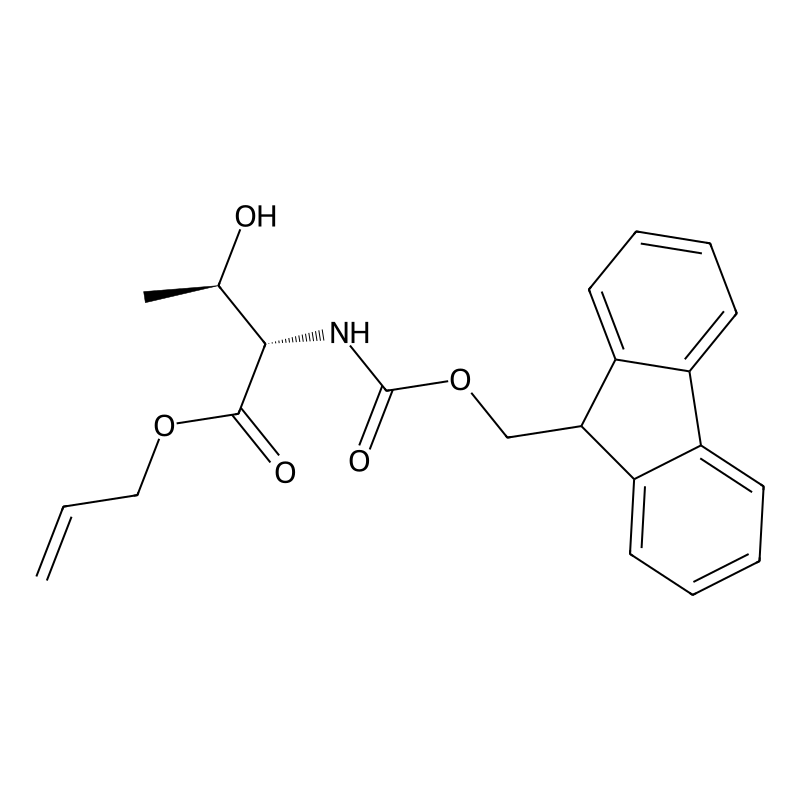

N-Fmoc-L-threonine Allyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

N-Fmoc-L-threonine Allyl Ester, also known as Fmoc-Thr(Allyl)-OH, is a chemical compound used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids linked together by peptide bonds.

Applications in Peptide Synthesis

N-Fmoc-L-threonine Allyl Ester functions as a protected amino acid building block. The "Fmoc" group (Fluorenylmethoxycarbonyl) protects the amino group (N-terminus) of the threonine residue, while the "Allyl" group protects the side chain hydroxyl group. This allows for the selective coupling of the Fmoc-Thr(Allyl)-OH to other amino acids during peptide chain elongation in SPPS [, ].

Following peptide chain assembly, the protecting groups on the side chain and N-terminus are removed. The allyl group can be cleaved using various methods, including palladium-mediated cleavage or treatment with tetrakis(trimethylsilyl)phosphonium iodide (TMSIP) []. This allows for the final deprotection of the threonine side chain, resulting in the desired peptide product.

Here are some specific applications of N-Fmoc-L-threonine Allyl Ester in peptide synthesis:

- Synthesis of bioactive peptides: This includes the development of therapeutic peptides, such as those with antimicrobial or antitumor activity [].

- Preparation of peptide libraries: Libraries of peptides can be created by incorporating Fmoc-Thr(Allyl)-OH along with other building blocks, allowing for the rapid screening of potential drug candidates [].

- Synthesis of isotopically labeled peptides: These peptides are used in various research applications, such as studying protein-protein interactions and protein dynamics [].

N-Fmoc-L-threonine Allyl Ester is a chemical compound that serves as a crucial building block in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of threonine, coupled with an allyl ester protecting group on the hydroxyl group. This compound is denoted by the molecular formula and has a molecular weight of approximately 381.43 g/mol. Its structure allows it to function effectively in various

- Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution: The allyl group can undergo substitution with other functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The allyl group can also be substituted using palladium catalysts .

This compound exhibits significant biological activity primarily due to its role as a protecting group in peptide synthesis. By protecting the amine and hydroxyl groups, it facilitates the formation of peptides without interference from side reactions that could degrade or modify the amino acids involved. Additionally, N-Fmoc-L-threonine Allyl Ester is utilized in studies involving protein interactions and enzyme-substrate dynamics, contributing to our understanding of biochemical pathways .

The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves two main steps:

- Protection of the Amino Group: The amino group of threonine is first protected using the Fmoc group.

- Protection of the Hydroxyl Group: Subsequently, the hydroxyl group is protected by forming an allyl ester.

The reaction conditions often include solvents such as dichloromethane and bases like N,N-diisopropylethylamine. This method allows for high yields and purity, especially when performed on an industrial scale using automated peptide synthesizers .

N-Fmoc-L-threonine Allyl Ester has a wide range of applications:

- Peptide Synthesis: It is extensively used as a building block in solid-phase peptide synthesis.

- Biological Research: The compound aids in studying protein interactions and enzyme functions.

- Pharmaceutical Development: It plays a role in designing peptide-based drugs and therapeutic agents.

- Synthetic Chemistry: Utilized in producing cyclic peptides and glycopeptides for various research purposes .

Research involving N-Fmoc-L-threonine Allyl Ester often focuses on its interactions within peptide chains. Studies have demonstrated that its protective groups can influence the stability and reactivity of peptides during synthesis, thereby affecting their biological activity. The compound's stability under acidic conditions while being labile under basic conditions allows for selective deprotection strategies essential for successful peptide assembly .

Several compounds share structural similarities with N-Fmoc-L-threonine Allyl Ester, including:

- N-Boc-L-threonine: Utilizes a tert-butyloxycarbonyl protecting group instead of Fmoc.

- N-Cbz-L-threonine: Employs a benzyloxycarbonyl protecting group.

- N-Fmoc-L-serine Allyl Ester: Similar structure but with serine instead of threonine.

Comparison TableCompound Protecting Group Hydroxyl Group Protection Use Case N-Fmoc-L-threonine Allyl Ester Fmoc Allyl ester Peptide synthesis N-Boc-L-threonine Boc None Peptide synthesis N-Cbz-L-threonine Cbz None Peptide synthesis N-Fmoc-L-serine Allyl Ester Fmoc Allyl ester Peptide synthesis

| Compound | Protecting Group | Hydroxyl Group Protection | Use Case |

|---|---|---|---|

| N-Fmoc-L-threonine Allyl Ester | Fmoc | Allyl ester | Peptide synthesis |

| N-Boc-L-threonine | Boc | None | Peptide synthesis |

| N-Cbz-L-threonine | Cbz | None | Peptide synthesis |

| N-Fmoc-L-serine Allyl Ester | Fmoc | Allyl ester | Peptide synthesis |

N-Fmoc-L-threonine Allyl Ester stands out due to its dual protection strategy, which enhances its utility in complex peptide synthesis while providing stability under specific reaction conditions .

Conventional Synthesis Routes and Yields

The synthesis of N-Fmoc-L-threonine allyl ester follows a two-step protection strategy for the amino and hydroxyl groups of threonine. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the allyl ester safeguards the β-hydroxyl group.

Fmoc Protection

Fmoc chloride or Fmoc-Osu (N-hydroxysuccinimide ester) reacts with L-threonine in a basic aqueous-organic solvent system (e.g., dioxane/water). Triethylamine or sodium bicarbonate facilitates deprotonation, achieving Fmoc-threonine with yields exceeding 85% [3] [5].

Allyl Esterification

The hydroxyl group is esterified using allyl bromide in the presence of a base (e.g., sodium bicarbonate or potassium carbonate). This reaction proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at ambient temperature, yielding the allyl-protected derivative. Reported yields range from 76% to 99%, depending on steric hindrance and reaction time [3] [5] [8].

Table 1: Yields of Allyl Esterification for Protected Amino Acids

| Amino Acid Derivative | Yield (%) |

|---|---|

| Fmoc-Thr(Trt)-OH | 91 |

| Fmoc-Tyr(t-Bu)-OH | 90 |

| Fmoc-Glu(t-Bu)-OH | 82 |

| Boc-Val-OH | 72 |

Data aggregated from palladium-catalyzed and base-mediated esterification studies [3] [5] [8].

Industrial-Scale Production Approaches

Industrial synthesis prioritizes cost efficiency, scalability, and compatibility with solid-phase peptide synthesis (SPPS). Key strategies include:

Coupling Reagent Optimization

Industrial workflows employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for Fmoc-threonine activation. These reagents enhance coupling efficiency to >98% in automated SPPS systems [5] [6].

Palladium-Mediated Deprotection

Wilkinson’s catalyst (RhCl(PPh₃)₃) or tetrakis(triphenylphosphine)palladium(0) enables selective allyl ester cleavage without disturbing Fmoc or tert-butyl groups. This step achieves >95% deprotection efficiency, critical for high-throughput peptide manufacturing [2] [3].

Continuous Flow Systems

Recent advances integrate continuous flow chemistry for allyl bromide esterification, reducing reaction times from 48 hours to <6 hours. This method improves throughput and minimizes solvent waste [8].

Green Chemistry Considerations in Synthesis

Solvent Substitution

Traditional esterification methods use chlorinated solvents (e.g., dichloromethane), but greener alternatives like acetonitrile or ethyl acetate reduce toxicity. Steglich esterification in acetonitrile achieves comparable yields (85–92%) while lowering environmental impact [7] [8].

Catalyst Recycling

Palladium catalysts are recovered via filtration or adsorption onto activated carbon, reducing heavy metal waste. Studies demonstrate >80% palladium recovery efficiency without significant activity loss [3] [7].

Waste Minimization

- Microwave-assisted synthesis reduces energy consumption by 40% in Fmoc protection steps [5].

- Solid-supported reagents (e.g., polymer-bound carbodiimides) eliminate byproduct purification, streamlining allyl esterification [7].

Table 2: Comparison of Traditional vs. Green Synthesis Parameters

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Reaction Time (h) | 24–48 | 6–12 |

| Catalyst Recovery (%) | <50 | >80 |

| Energy Consumption | High | Moderate (microwave-assisted) |

Data derived from solvent substitution and catalyst recovery studies [3] [7] [8].

Fmoc-Based N-Terminal Protection Chemistry

The fluorenylmethoxycarbonyl (Fmoc) protecting group represents a fundamental advancement in modern peptide synthesis, serving as the cornerstone of contemporary solid-phase peptide synthesis strategies [1] [2]. The Fmoc group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who recognized the need for a base-labile protecting group that could complement the existing acid-labile systems [3]. This innovation addressed a critical gap in protecting group chemistry by providing a temporary protection mechanism that could be removed under mild basic conditions without affecting other sensitive functional groups.

The chemical foundation of Fmoc protection lies in the unique electronic properties of the fluorene ring system [1] [4]. The fluorene moiety contains an electron-withdrawing aromatic system that renders the hydrogen at the 9-position highly acidic, with a pKa significantly lower than typical alkyl protons [4] [5]. This acidification is attributed to the conjugated aromatic system that can stabilize the resulting carbanion through resonance delocalization. When subjected to basic conditions, this acidic proton becomes susceptible to abstraction by nucleophilic bases, particularly secondary amines such as piperidine [1] [6] [7].

Mechanistic Foundations of Fmoc Deprotection

The deprotection mechanism of the Fmoc group proceeds through a well-characterized two-stage elimination process [8] [4]. Comprehensive mechanistic studies, including density functional theory calculations and kinetic isotope effect experiments, have established that the reaction follows an elimination mechanism, specifically categorized as either an ion-pair E1cB or irreversible E1cB pathway [8]. The first stage involves the abstraction of the acidic proton at the 9-position of the fluorene ring by the base, typically piperidine in concentrations ranging from 20% to 30% in dimethylformamide [7] [4].

Following proton abstraction, the reaction proceeds through β-elimination to generate dibenzofulvene as the primary elimination product, along with carbon dioxide and the deprotected amine [9] [4]. The formation of dibenzofulvene is thermodynamically favorable due to the extended conjugation system, which provides substantial stabilization energy. Importantly, computational studies have demonstrated that the energy barrier for this elimination process is significantly lower than alternative pathways, making it kinetically favorable under standard deprotection conditions [10].

The dibenzofulvene byproduct poses a potential synthetic challenge due to its high reactivity and tendency to form irreversible adducts with nucleophilic sites on the growing peptide chain [1] [11]. To mitigate this issue, excess piperidine serves a dual function as both the deprotecting base and a scavenger for the liberated dibenzofulvene [1] [7]. The piperidine-dibenzofulvene adduct formation is rapid and irreversible, effectively removing the reactive byproduct from the reaction mixture and preventing deleterious side reactions [11].

Optimization and Alternative Deprotection Strategies

Recent research has focused on optimizing Fmoc deprotection conditions to minimize side reactions and improve synthetic efficiency [12] [13] [11]. Alternative bases such as 4-methylpiperidine, pyrrolidine, and dipropylamine have been investigated as potential replacements for piperidine [7] [12] [13]. These studies have revealed that the choice of base significantly affects both the rate of deprotection and the extent of side reactions, particularly aspartimide formation in peptides containing aspartic acid residues [12] [11].

Pyrrolidine has emerged as a particularly promising alternative, demonstrating comparable deprotection efficiency to piperidine while enabling the use of less polar solvent systems [13]. This advancement is significant because it allows for the optimization of both deprotection and coupling reactions within a unified solvent system, potentially improving overall synthetic efficiency [13]. Additionally, dipropylamine has shown superior performance in suppressing aspartimide formation compared to piperidine, making it valuable for synthesizing peptides containing problematic sequences [12].

Allyl Ester Side-Chain Protection Principles

The allyl ester protecting group represents a sophisticated approach to amino acid side-chain protection, offering unique advantages in terms of orthogonality and selective deprotection under mild conditions [14] [15] [16]. Allyl-based protecting groups have gained prominence in peptide synthesis due to their stability under both acidic and basic conditions, combined with their selective cleavability through palladium-catalyzed processes [17] [18] [19].

Chemical Properties and Stability Profile

The allyl ester functionality exhibits remarkable stability under the standard conditions employed in solid-phase peptide synthesis [14] [17]. Unlike many other protecting groups that are susceptible to either acidic or basic hydrolysis, allyl esters remain intact during typical coupling and washing procedures [14] [18]. This stability is attributed to the electronic properties of the allyl system, where the double bond provides sufficient electron density to resist nucleophilic attack under normal synthetic conditions [16] [19].

The stability profile of allyl esters encompasses resistance to trifluoroacetic acid (TFA) treatment, which is commonly used for side-chain deprotection in Fmoc-based synthesis [17] [20]. This acid stability is particularly valuable because it allows for the sequential removal of other protecting groups without affecting the allyl ester, thereby enabling sophisticated protection strategies for complex peptide sequences [17] [20]. Similarly, allyl esters are stable to the basic conditions used for Fmoc deprotection, including treatment with piperidine solutions in dimethylformamide [17] [19].

Palladium-Catalyzed Deprotection Mechanisms

The selective removal of allyl ester protecting groups is achieved through palladium-catalyzed processes that proceed via well-defined mechanistic pathways [16] [19] [21]. The most commonly employed method involves the use of palladium(0) complexes, typically tetrakis(triphenylphosphine)palladium(0), in combination with nucleophilic scavengers such as diethylamine or phenylsilane [16] [19] [22].

The mechanism begins with the oxidative addition of the allyl ester to the palladium(0) center, forming a π-allyl palladium complex [16]. This intermediate is characterized by the η3-coordination of the allyl moiety to palladium, which activates the ester bond toward nucleophilic attack. The nucleophilic scavenger then attacks the π-allyl complex, resulting in allyl transfer and liberation of the carboxylic acid [16] [19] [22].

Kinetic and Selectivity Considerations

Detailed kinetic studies have revealed that the rate of palladium-catalyzed allyl deprotection is highly dependent on several factors, including the concentration of ligands, the nature of the nucleophilic scavenger, and the solvent system employed. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 40°C and reaction times of 1-4 hours [18] [19] [21].

The selectivity of allyl deprotection is particularly noteworthy, as it can be achieved in the presence of other allyl-based protecting groups with different substitution patterns [16] [21]. For example, allyl esters can be selectively cleaved in the presence of propargyl esters or cinnamyl esters, demonstrating the fine-tuned control available through careful choice of reaction conditions [16] [21].

Advanced Deprotection Methodologies

Recent developments in allyl deprotection methodology have focused on improving catalyst efficiency and reducing palladium leaching, which is a concern for pharmaceutical applications [18]. Novel approaches include the use of sulfur-modified gold-supported palladium nanoparticles, which demonstrate excellent recyclability and minimal metal leaching [18]. These catalysts achieve palladium leaching levels as low as 0.04 ppm, well below pharmaceutical acceptance criteria [18].

Water-soluble palladium catalysts have also been developed to enable deprotection in aqueous or biphasic systems [19] [21]. These systems offer advantages in terms of product isolation and environmental compatibility, as the catalyst can be efficiently separated and recycled [19] [21]. The use of aqueous conditions also eliminates the need for anhydrous solvents, simplifying the synthetic procedure [19].

Orthogonality in Multi-Protected Amino Acid Systems

The concept of orthogonality in protecting group chemistry represents a fundamental principle that enables the precise control of functional group reactivity in complex molecular syntheses. In the context of N-Fmoc-L-threonine allyl ester, the combination of Fmoc and allyl ester protecting groups exemplifies an ideally orthogonal system where each protecting group can be selectively removed without affecting the other.

Theoretical Framework of Orthogonality

Orthogonal protecting groups are defined as those that can be installed and removed in any order without mutual interference. This concept extends beyond simple chemical compatibility to encompass kinetic selectivity, where the conditions for removing one protecting group do not lead to the premature cleavage of another. The Fmoc/allyl ester combination represents a textbook example of orthogonality, as Fmoc is removed under basic conditions while allyl esters require palladium catalysis.

The orthogonality principle is particularly crucial in the synthesis of complex peptides containing multiple protected functional groups. In such systems, the ability to selectively unmask specific reactive sites enables sophisticated synthetic strategies, including the preparation of cyclic peptides, branched structures, and peptides with post-translational modifications.

Experimental Validation of Orthogonality

Extensive experimental studies have confirmed the mutual compatibility of Fmoc and allyl ester protecting groups under standard synthetic conditions [17]. Treatment of N-Fmoc-L-threonine allyl ester with 20% piperidine in dimethylformamide results in quantitative removal of the Fmoc group without affecting the allyl ester [17]. Conversely, palladium-catalyzed allyl deprotection proceeds cleanly without impacting the Fmoc group [17] [19].

This orthogonality has been demonstrated across a wide range of amino acid derivatives and peptide sequences. Studies involving the synthesis of complex peptides have shown that the Fmoc/allyl ester combination maintains its selectivity even in the presence of other protecting groups commonly used in peptide synthesis, such as tert-butyl esters and trityl groups.

Multi-Dimensional Protection Strategies

The success of the Fmoc/allyl ester orthogonal pair has inspired the development of multi-dimensional protection schemes that incorporate additional orthogonal protecting groups. These systems enable the construction of increasingly complex molecular architectures through the systematic and selective deprotection of different functional groups.

For example, the integration of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting groups provides a third orthogonal dimension, as Dde groups are selectively removed by treatment with hydrazine in dimethylformamide. This three-dimensional orthogonality enables the synthesis of highly complex peptides with multiple branching points and diverse functional modifications.

Limitations and Considerations

While the Fmoc/allyl ester system demonstrates excellent orthogonality under standard conditions, certain limitations must be considered. Extended exposure to strongly basic conditions can lead to some degree of allyl ester hydrolysis, particularly at elevated temperatures. Similarly, the presence of strong nucleophiles during palladium-catalyzed deprotection can potentially interfere with Fmoc stability.

Careful optimization of reaction conditions is therefore essential to maintain the orthogonal character of the protecting group combination. This includes the selection of appropriate solvents, temperature control, and the use of suitable scavengers to minimize side reactions.

Strategic Advantages in Sequential Deprotection Protocols

The strategic implementation of sequential deprotection protocols represents a sophisticated approach to peptide synthesis that leverages the orthogonal properties of different protecting groups to achieve precise control over synthetic sequences. In the context of N-Fmoc-L-threonine allyl ester, the sequential removal of protecting groups enables complex synthetic transformations that would be difficult or impossible to achieve through conventional approaches.

Principles of Sequential Deprotection

Sequential deprotection protocols are designed around the principle of progressive revelation of reactive functionality. This approach allows for the stepwise construction of complex molecular architectures through the controlled exposure of different reactive sites. The strategy is particularly valuable in the synthesis of cyclic peptides, where specific intramolecular reactions must occur in a predetermined order.

The temporal control afforded by sequential deprotection enables the implementation of sophisticated synthetic strategies, including safety-catch mechanisms and conditional protecting groups. These approaches provide additional layers of selectivity and control, allowing for the fine-tuning of synthetic sequences to achieve optimal yields and minimize side reactions.

Implementation in Cyclic Peptide Synthesis

One of the most significant applications of sequential deprotection protocols involving N-Fmoc-L-threonine allyl ester is in the synthesis of cyclic peptides. The orthogonal nature of the Fmoc and allyl ester protecting groups enables the selective formation of intramolecular bonds while maintaining protection of other reactive sites.

A typical protocol begins with the solid-phase assembly of the linear peptide precursor using standard Fmoc methodology. Once the desired sequence is complete, selective palladium-catalyzed removal of the allyl ester exposes the threonine hydroxyl group for subsequent cyclization reactions [19]. This approach has been successfully applied to the synthesis of various cyclic peptides, including those containing disulfide bonds and other complex structural features.

Branched Peptide Construction

Sequential deprotection protocols are particularly valuable in the construction of branched peptides and peptide conjugates. The ability to selectively unmask specific functional groups enables the attachment of side chains, fluorescent labels, and other modifications at predetermined positions.

The process typically involves the initial synthesis of a linear peptide scaffold containing N-Fmoc-L-threonine allyl ester at the desired branching point. Following completion of the main chain synthesis, selective allyl deprotection exposes the threonine hydroxyl group for coupling with additional peptide segments or other molecules [19]. This strategy has been employed in the synthesis of complex peptide architectures, including dendritic structures and multi-domain proteins.

Optimization Strategies and Best Practices

The successful implementation of sequential deprotection protocols requires careful optimization of reaction conditions to ensure high selectivity and yield. Key considerations include the choice of solvents, reaction temperature, catalyst loading, and the use of appropriate scavengers [20].

For palladium-catalyzed allyl deprotection, optimal conditions typically involve the use of 5-10 mol% tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophilic scavenger such as phenylsilane or diethylamine [19] [21]. The reaction is usually conducted in degassed solvents under an inert atmosphere to prevent catalyst oxidation [19] [21]. Monitoring of the reaction progress by analytical techniques such as HPLC or mass spectrometry is essential to ensure complete deprotection without over-reaction [19] [21].

Advanced Applications and Future Directions

Recent developments in sequential deprotection methodology have expanded the scope of accessible synthetic targets. The integration of photocleavable protecting groups and other stimuli-responsive systems provides additional dimensions of control. These approaches enable the development of smart synthetic strategies that can respond to external stimuli or specific reaction conditions.

The combination of sequential deprotection with automated synthesis platforms represents a particularly promising avenue for future development. The precise control afforded by orthogonal protecting groups is well-suited to automated systems, where consistent reaction conditions and reproducible results are essential.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H23NO5 | |

| Molecular Weight | 381.42 g/mol | |

| CAS Number | 136523-92-7 | |

| IUPAC Name | (2S,3R)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |

| Physical State | Solid | |

| Purity | ≥95% (typical) | |

| Storage Conditions | Store at 4°C |

| Protecting Group | Deprotection Conditions | Mechanism | Orthogonality | Advantages |

|---|---|---|---|---|

| Fmoc (N-terminal) | Base (20% piperidine in DMF) | β-elimination via E1cB | Base-labile | Mild conditions, UV-detectable |

| Allyl Ester (Side chain) | Pd(0) catalysis with nucleophile | π-allyl complex formation | Pd(0)-labile | Selective, mild conditions |

| Boc (Alternative N-terminal) | Acid (TFA) | Acid-catalyzed cleavage | Acid-labile | Well-established |

| tert-Butyl (Alternative side chain) | Acid (TFA) | Acid-catalyzed cleavage | Acid-labile | Robust, well-established |

| Deprotection Type | Reagent | Conditions | Byproducts | Monitoring |

|---|---|---|---|---|

| Fmoc Removal | Piperidine (20% in DMF) | RT, 10-30 min | Dibenzofulvene + CO2 | UV at 301 nm |

| Allyl Ester Cleavage | Pd(PPh3)4 + PhSiH3 | RT, 1-4 h | Propene + Pd complexes | HPLC/MS |

| Sequential Deprotection | Base then Pd(0) | Sequential treatment | As individual steps | Sequential monitoring |

| Global Deprotection | TFA cocktail | RT, 1-3 h | Various cleavage products | HPLC/MS |

| Application | Role | Advantages | Typical Yield |

|---|---|---|---|

| Solid-Phase Peptide Synthesis | Protected building block | Fmoc/tBu compatibility | 90-98% |

| Cyclic Peptide Synthesis | Orthogonal protection | Orthogonal to acid/base | 85-95% |

| Branched Peptide Synthesis | Side-chain modification | Selective side-chain access | 80-92% |

| Post-translational Modification | Selective deprotection | Mild deprotection | 75-90% |

| Phosphopeptide Synthesis | Compatible protection | Stable to acidic conditions | 70-85% |

XLogP3

Wikipedia

Dates

Explore Compound Types